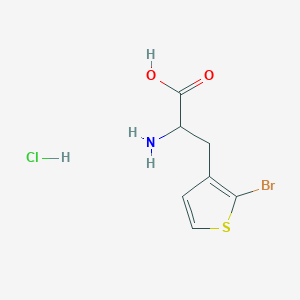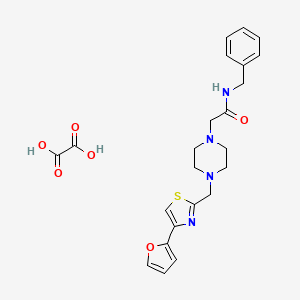![molecular formula C20H19N3O5S B2943788 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797875-61-6](/img/structure/B2943788.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic compound. It contains several functional groups and rings including a pyrazole ring, a benzodioxin ring, and a benzofuran ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several cyclic structures including a benzodioxin and a benzofuran, both of which are types of aromatic organic compounds. It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule. For example, the sulfonamide group might be involved in hydrogen bonding interactions, while the aromatic rings could participate in π-π stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings and a sulfonamide group could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Synthesis and Biological Evaluation
This compound falls into a broader category of sulfonamide derivatives, which have been extensively studied for their pharmacological properties. For instance, sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors for inflammatory conditions (Penning et al., 1997). Such research highlights the therapeutic potential of sulfonamide derivatives in treating diseases like rheumatoid arthritis and osteoarthritis.
Enzyme Inhibitory Potential
Another dimension of research has investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, revealing their substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE), suggesting potential applications in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).
Antibacterial and Anticancer Potential
Research has also focused on synthesizing N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, demonstrating potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating their utility as valuable antibacterial agents (Abbasi et al., 2016). Furthermore, celecoxib derivatives, closely related sulfonamide compounds, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underlining the versatility of sulfonamide derivatives in medicinal chemistry (Küçükgüzel et al., 2013).
Novel Synthesis Techniques
Catalysis and Synthesis
Innovations in synthesis techniques, such as using nano titania-supported sulfonic acid (n-TSA) for the efficient, inexpensive, and reusable catalysis in the synthesis of 1,8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran derivatives, represent significant advancements in chemical synthesis, offering environmental friendliness and high activity (Amoozadeh et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action, potential therapeutic uses, and safety profile .
Wirkmechanismus
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structure, it may potentially interact with pathways involving proteins that bind similar structural motifs .
Pharmacokinetics
Its bioavailability, distribution, metabolism, and excretion rates in the body are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-29(25,17-5-6-18-14(9-17)7-8-26-18)22-15-10-21-23(11-15)12-16-13-27-19-3-1-2-4-20(19)28-16/h1-6,9-11,16,22H,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEDVNPCEWBHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)



![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)



![N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2943719.png)

![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)

